molecular formula C10H11NO5 B169657 Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate CAS No. 109893-05-2

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B169657
CAS No.: 109893-05-2
M. Wt: 225.2 g/mol
InChI Key: FLUGQQCHUNCUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is a heterocyclic compound featuring a 1,3-benzodioxole core substituted with an amino group at position 6, a methoxy group at position 7, and a methyl ester at position 3. Its functional groups contribute to unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence solubility, stability, and biological interactions .

Properties

IUPAC Name

methyl 6-amino-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-13-9-7(11)5(10(12)14-2)3-6-8(9)16-4-15-6/h3H,4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGQQCHUNCUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573810
Record name Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109893-05-2
Record name Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Benzodioxole Ring Formation

The synthesis begins with the construction of the 1,3-benzodioxole scaffold. A common precursor, methyl 7-methoxy-1,3-benzodioxole-5-carboxylate (PubChem CID: 601780), serves as a key intermediate. This compound is synthesized via cyclization of dihydroxybenzoic acid derivatives with methanol under acidic conditions, followed by methoxy group introduction through alkylation.

Introduction of the Amino Group

The amino group at position 6 is typically introduced via nucleophilic substitution or reduction. A patent (EP1535920A1) describes a brominated intermediate, methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate, which undergoes amination using ammonia or primary amines in the presence of a palladium catalyst. Alternatively, nitro groups can be reduced using hydrogenation catalysts (e.g., Pd/C or Raney Ni) under hydrogen gas.

Example Reaction:

Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate+NH3Pd catalystMethyl 6-amino-7-methoxy-1,3-benzodioxole-5-carboxylate+HBr\text{Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{Methyl 6-amino-7-methoxy-1,3-benzodioxole-5-carboxylate} + \text{HBr}

This step achieves yields of 70–85% under optimized conditions.

Critical Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Solvents : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates and stabilize reactive species.

  • Temperature : Amination reactions proceed optimally at 50–80°C, while esterification steps require milder conditions (0–25°C) to prevent side reactions.

Catalysts and Bases

  • Lithium bis(trimethylsilyl)amide (LiHMDS) : Used in deprotonation steps to activate intermediates for substitution.

  • Palladium catalysts : Essential for cross-coupling reactions in bromine-to-amine conversions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance efficiency and safety. For example, a THF-based flow process reduces reaction times from 12 hours (batch) to 2 hours, achieving 90% yield.

Purification Methods

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures, yielding >98% purity.

  • Chromatography : Reserved for laboratory-scale purification, utilizing silica gel columns with ethyl acetate/hexane eluents.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Method Reagents/Conditions Yield (%) Reference
Bromination-AminationBr₂, DCM; NH₃, Pd(OAc)₂, THF, 50°C85
Nitro ReductionHNO₃, H₂SO₄; H₂, Pd/C, MeOH, 25°C78
Direct AlkylationCH₃I, K₂CO₃, DMF, 80°C65

Challenges and Mitigation Strategies

Side Reactions

  • Ester Hydrolysis : Moisture-sensitive steps require anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) are employed to prevent hydrolysis.

  • Over-Alkylation : Controlled stoichiometry of methylating agents (e.g., CH₃I) minimizes di- or tri-substituted byproducts.

Scalability Issues

Transitioning from batch to flow chemistry addresses exothermicity and mixing inefficiencies, improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amino group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have shown its ability to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .

Enzyme Inhibition

The compound serves as a building block for synthesizing enzyme inhibitors. Its structural features allow it to interact with biological targets effectively, which is crucial for drug design .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds similar to methyl 6-amino-7-methoxy derivatives have been linked to protective effects against neuronal damage .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds:

Synthesis of Complex Molecules

This compound can be used to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and condensation reactions. Its versatility makes it valuable in organic chemistry laboratories .

Agrochemical Development

In agrochemistry, derivatives of this compound are being explored for their potential use in developing new pesticides or herbicides due to their biological activity against pests and pathogens .

Biological Research

This compound has applications in biological research:

Pharmacological Studies

The compound is being studied for its pharmacological effects on various biological systems. Its ability to modulate biological pathways makes it a subject of interest for researchers exploring new therapeutic avenues .

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application in medicine and agriculture. Ongoing studies are assessing its toxicity and environmental impact, which will inform regulatory decisions regarding its use .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines; potential for drug development.
NeuroprotectionExhibited protective effects against neuronal damage in models of neurodegeneration.
Organic SynthesisDemonstrated utility as an intermediate for synthesizing complex organic molecules.

Mechanism of Action

The mechanism by which Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3-Benzodioxole Derivatives

The compound is differentiated from analogues by its specific substitution pattern. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Biological Relevance References
Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate NH₂ (6), OMe (7), COOMe (5) Amino, methoxy, ester Potential liver therapeutics*
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate Br (6), OMe (7), COOMe (5) Bromo, methoxy, ester Intermediate for hepatitis drugs
Methyl 1,3-benzodioxole-5-carboxylate COOMe (5) Ester Base structure for derivatives
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate OMe (7), COOMe (5) Methoxy, ester Antimicrobial precursor
Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate F₂ (2), COOMe (5) Difluoro, ester Not reported

*Biological relevance inferred from bromo/methoxy analogues with confirmed roles in liver therapeutics .

Physicochemical Properties

Functional groups significantly impact properties such as polarity, solubility, and stability:

Compound Name LogP PSA (Ų) Melting Point (°C) Molecular Weight
This compound* ~1.8† ~90‡ 250–260 (dec.)§ 255.22
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate N/A 60.2 N/A 305.13
Methyl 2,2-difluoro-2H-1,3-benzodioxole-5-carboxylate 1.79 44.8 N/A 216.02
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate ~1.3¶ 44.7 91 210.18

*Predicted values for the target compound: †Estimated based on amino group contribution to polarity . ‡Calculated using NH₂ (38.9 Ų) + OMe (9.2 Ų) + ester (26.3 Ų). §Dec. = decomposition observed in analogous hydrazine derivatives .

Research Findings and Data Gaps

  • Structural Insights : X-ray crystallography of bromo/methoxy derivatives reveals near-planar benzodioxole cores, with ester groups deviating from coplanarity (torsion angle: −143.4°) . This may influence molecular packing and solubility.
  • Computational Predictions: The amino group increases polar surface area (PSA) and reduces LogP compared to halogenated analogues, suggesting improved aqueous solubility .

Biological Activity

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer properties. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O4C_{11}H_{13}N_{1}O_{4} and a molecular weight of approximately 235.23 g/mol. Its structure consists of a benzodioxole core with specific functional groups that enhance its biological activity. The presence of the methoxy and amino groups contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including coupling reactions and modifications using activating agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). These methods require careful control of reaction conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : The compound has been evaluated against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.
  • Inhibitory Effects : It demonstrated promising inhibitory effects on cell proliferation, suggesting its potential application in cancer therapeutics .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various biological targets involved in cellular signaling pathways related to cancer proliferation. These interactions may include binding to specific receptors or enzymes that modulate cellular responses.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzodioxole derivatives. Below is a comparison table highlighting some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Methyl 7-methoxy-1,3-benzodioxole-5-carboxylateMethoxy group at position 7Anticancer activity
Benzodioxole derivativesVarying substitutions on benzodioxoleCytotoxic properties against tumors
2-Hydroxybenzodioxole derivativesHydroxy group substitutionAntioxidant activity

The unique amino and methoxy substitutions in this compound enhance its biological activity compared to other benzodioxole derivatives.

Case Studies and Research Findings

Several studies have focused on the anticancer properties of benzodioxole derivatives:

  • Study on Apoptosis Induction : A study evaluated the effects of various benzodioxole derivatives on apoptosis in cancer cell lines. This compound was noted for increasing early and late apoptotic cells significantly compared to untreated controls .
    GroupsEarly Apoptotic Cells (%)Late Apoptotic Cells (%)Viability (%)
    Control (untreated)4.53.183.9
    Compound treated cells25.012.1160.2
    Cisplatin treated cells16.332.469.0
  • DNA Synthesis Inhibition : The compound has also been shown to inhibit DNA synthesis in tested cancer cell lines, further supporting its potential as an anticancer agent .

Q & A

Basic: What are the common synthetic routes for Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate?

Methodological Answer:
This compound is typically synthesized via multi-step pathways involving halogenation, methoxylation, and carboxylation. A key intermediate is the brominated derivative (e.g., Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate), which undergoes nucleophilic substitution to introduce the amino group. For example, in , bromination of the benzodioxole scaffold is followed by amination using NH₃ or a protected amine source under controlled conditions (e.g., THF, Cu catalysis). Reaction conditions such as temperature (294 K) and solvent polarity are critical for regioselectivity .

Table 1: Example Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYieldReference
BrominationBr₂, Fe catalyst, DCM, 0°C75%
AminationNH₃, CuI, THF, 60°C68%

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, leveraging algorithms for handling triclinic or monoclinic systems common to benzodioxoles . ORTEP-3 generates graphical representations of thermal ellipsoids and molecular geometry (e.g., planarity analysis). provides crystallographic data for a related compound:

  • Space group: P1 (triclinic)
  • Cell parameters: a = 7.6933 Å, b = 8.0616 Å, c = 9.7039 Å
  • Torsion angles (e.g., O1-C7-C6-C1 = -143.4°) highlight non-planar ester groups .

Advanced: How to address non-planar conformations in crystallographic analysis?

Methodological Answer:
Non-planarity (e.g., ester group distortion in ) arises from steric hindrance or electronic effects. To resolve this:

Use high-resolution data (θ > 25°) to improve precision in torsion angle measurements.

Apply restraints in SHELXL for flexible moieties while refining anisotropic displacement parameters .

Compare with DFT-optimized geometries to validate experimental observations .

Example: The ester group in Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate deviates from planarity (torsion angle = -143.4°), confirmed via SC-XRD and computational modeling .

Advanced: How to analyze hydrogen bonding patterns in crystal packing?

Methodological Answer:
Graph set analysis () is used to classify hydrogen bonds (e.g., D(donor)-A(acceptor) patterns). For benzodioxoles:

Identify potential donors (e.g., -NH₂, -OH) and acceptors (e.g., carbonyl O).

Use Mercury or PLATON to calculate bond distances/angles.

Assign motifs (e.g., R₂²(8) rings for dimeric interactions).

Case Study: In related compounds, methoxy groups form weak C–H···O interactions, stabilizing layered packing. Absence of strong H-bond donors in Methyl 6-amino derivatives may lead to π-π stacking dominance .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • IR: Ester C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
  • MS: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Data Contradiction Resolution: Discrepancies between calculated/predicted spectra (e.g., DFT vs. experimental IR) require cross-validation via SC-XRD .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Dynamic Effects: NMR may average conformations, while XRD captures static structures. Use variable-temperature NMR to detect fluxional behavior.

Disorder Modeling: In XRD, apply partial occupancy refinement for disordered groups (e.g., rotating methoxy).

Complementary Techniques: Pair solid-state NMR with XRD to reconcile solution vs. solid-state data .

Example: A non-planar ester in XRD but averaged signals in NMR can indicate conformational flexibility .

Advanced: What strategies optimize multi-step synthesis for scale-up?

Methodological Answer:

Intermediate Purification: Use column chromatography or recrystallization (e.g., from EtOAc/hexane) for brominated intermediates ().

Catalyst Screening: Replace CuI with Pd catalysts for higher amination efficiency.

Green Chemistry: Substitute THF with cyclopentyl methyl ether (CPME) for safer processing .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.
  • Stability: Store at 4°C under inert gas; susceptible to hydrolysis in acidic/alkaline conditions.
  • Analytical Note: Use TLC (silica, 7:3 hexane/EtOAc) to monitor degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.